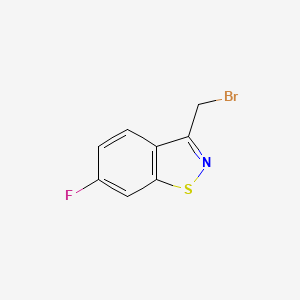

5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CCT251545 has been shown to selectively inhibit the growth of cancer cells by targeting specific cellular pathways involved in cell proliferation and survival.

Aplicaciones Científicas De Investigación

Lipase and α-Glucosidase Inhibition

Further research has explored the synthesis of novel heterocyclic compounds derived from 1,2,4-triazole and investigated their inhibition of lipase and α-glucosidase. This study discovered compounds exhibiting best anti-lipase and anti-α-glucosidase activities, suggesting their potential utility in treating diseases related to these enzymes, such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

X-ray and DFT-Calculated Structures

The molecular structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction techniques and optimized using density functional theory (DFT). The study offered insights into the hydrogen bonding and molecular interactions, providing a basis for understanding the structural features critical to the biological activity of triazole derivatives (Șahin et al., 2011).

Electronic, Nonlinear Optical, and Spectroscopic Analysis

The electronic, nonlinear optical properties, and spectroscopic properties of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were explored through both experimental and theoretical (DFT) methods. This study highlights the potential of triazole derivatives in electronic and optical applications, expanding beyond their biological activities (Beytur & Avinca, 2021).

Schiff Base Sulfur Ether Derivatives Containing 1,2,4-Triazole Unit

Research into Schiff base sulfur ether derivatives incorporating a 1,2,4-triazole unit has shown promising antifungal activity. This underscores the versatility of triazole derivatives in synthesizing compounds with potential applications in agricultural and pharmaceutical fungicides (Zheng Yu-gu, 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 2-methylbenzyl azide to form the intermediate 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3-chloroaniline", "2-methylbenzyl azide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 2-methylbenzyl azide in the presence of a copper catalyst to form the intermediate 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole.", "Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide." ] } | |

Número CAS |

1291833-67-4 |

Nombre del producto |

5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |

Fórmula molecular |

C17H16ClN5O |

Peso molecular |

341.8 |

Nombre IUPAC |

5-(3-chloroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16ClN5O/c1-11-5-2-3-6-12(11)10-19-17(24)15-16(22-23-21-15)20-14-8-4-7-13(18)9-14/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |

Clave InChI |

JBJHQICEFMLKPC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)

![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)